2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including nucleophilic substitution and cyclo-condensation reactions . Common reagents used in these reactions include phenacyl bromide and triethylamine . For example, the cyclo-condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst results in the formation of pyrrole derivatives . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide has several scientific research applications. It is used extensively in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals . The compound’s ability to participate in various condensation and substitution reactions makes it a valuable precursor in organic synthesis . Additionally, derivatives of cyanoacetamide have been reported to exhibit diverse biological activities, drawing the attention of biochemists and medicinal chemists .
Mechanism of Action
The mechanism of action of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide involves its ability to act as a nucleophile in various chemical reactions . The compound’s cyano and carbonyl groups are suitably positioned to enable reactions with common bidentate reagents, leading to the formation of heterocyclic compounds . These reactions often involve the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of biologically active molecules .
Comparison with Similar Compounds
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide is similar to other cyanoacetamide derivatives, such as 2-cyanoacetamide and N-cyanoacetylurethane . its unique structure, which includes a pyrrole ring, distinguishes it from other cyanoacetamide derivatives . This structural feature enhances its reactivity and makes it a valuable compound in the synthesis of complex heterocyclic molecules .
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(5-amino-4-cyano-3-hydroxy-2H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4O2/c8-2-3-6(13)4(1-5(9)12)11-7(3)10/h4,13H,1H2,(H2,9,12)(H2,10,11) |
InChI Key |
JRDMCCZAFRCGJA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=C(C(=N1)N)C#N)O)C(=O)N |
Origin of Product |
United States |
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